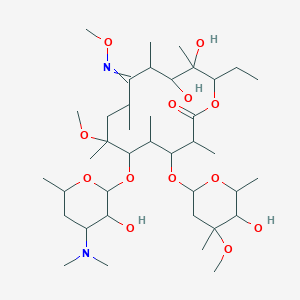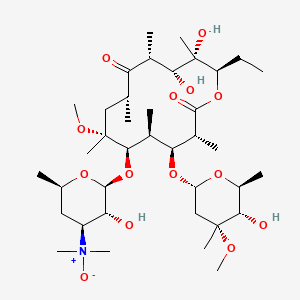
Fenticonazole Impurity E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenticonazole Impurity E is a chemical compound associated with the antifungal agent fenticonazole. Impurities in pharmaceutical compounds are critical to identify and analyze as they can affect the efficacy and safety of the drug. This compound is one of the related substances that can be found during the synthesis or degradation of fenticonazole.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fenticonazole Impurity E involves complex organic reactions. The primary synthetic route includes the reaction of 2,4-dichlorophenyl with various reagents to form the intermediate compounds, which are then further reacted to produce this compound. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows stringent guidelines to ensure purity and consistency. The process involves large-scale reactions in reactors, followed by purification steps such as crystallization, filtration, and chromatography to isolate the impurity. Quality control measures are implemented to monitor the concentration of the impurity in the final product.
化学反应分析
Types of Reactions: Fenticonazole Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dechlorinated compounds.
科学研究应用
Fenticonazole Impurity E has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of fenticonazole formulations.
Biology: Research involving the biological activity of impurities helps in understanding their potential effects on the efficacy and safety of the parent drug.
Medicine: Studying impurities like this compound aids in the development of safer and more effective pharmaceutical formulations.
Industry: It is used in quality control processes to ensure the consistency and safety of fenticonazole products.
作用机制
The mechanism of action of Fenticonazole Impurity E is not as well-studied as the parent compound, fenticonazole. it is believed to interact with similar molecular targets, such as fungal cell membranes and enzymes. The impurity may inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell membrane disruption and fungal cell death.
相似化合物的比较
- Fenticonazole Impurity A
- Fenticonazole Impurity B
- Fenticonazole Impurity C
- Fenticonazole Impurity D
Comparison: Fenticonazole Impurity E is unique in its chemical structure and the specific reactions it undergoes. While other impurities may share some similarities in their synthesis and reactions, this compound has distinct properties that differentiate it from the others. For example, its specific oxidation and reduction reactions may yield different products compared to other impurities.
属性
CAS 编号 |
1313397-06-6 |
|---|---|
分子式 |
C37H31Cl2N3O4S2 |
分子量 |
716.7 g/mol |
IUPAC 名称 |
1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium;nitrate |
InChI |
InChI=1S/C37H31Cl2N2OS2.NO3/c38-30-15-20-35(36(39)23-30)37(42-26-29-13-18-34(19-14-29)44-32-9-5-2-6-10-32)25-41-22-21-40(27-41)24-28-11-16-33(17-12-28)43-31-7-3-1-4-8-31;2-1(3)4/h1-23,27,37H,24-26H2;/q+1;-1 |
InChI 键 |
MMAMVYJFSGNFBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=C(C=C5)SC6=CC=CC=C6.[N+](=O)([O-])[O-] |
外观 |
Off-White to Pale Yellow Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
1H-Imidazolium, 3-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1-[[4-(phenylthio)phenyl]methyl]-, nitrate (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


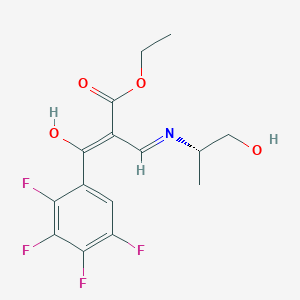
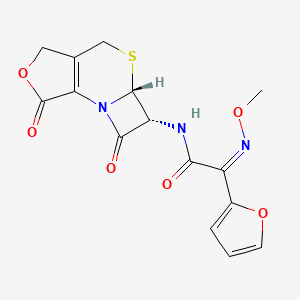
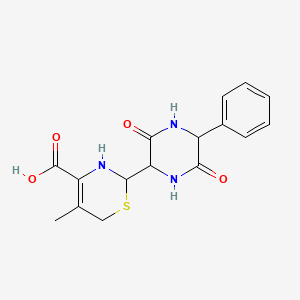
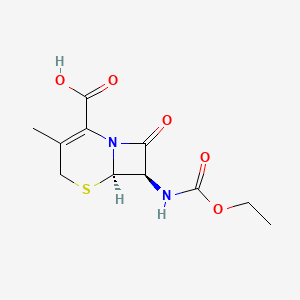

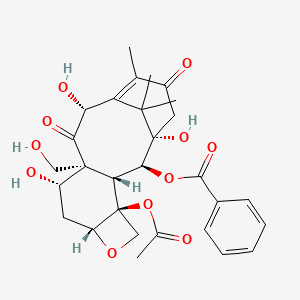
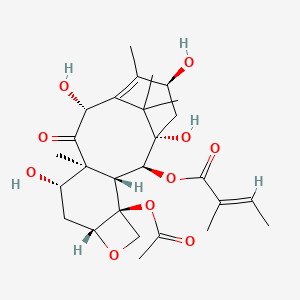
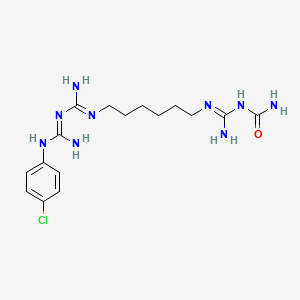
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)
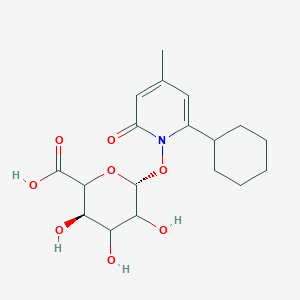
![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B601419.png)
